molecular formula C7H7BBrFO2 B2533822 4-Bromo-5-fluoro-2-methylphenylboronic acid CAS No. 1646842-34-3

4-Bromo-5-fluoro-2-methylphenylboronic acid

Cat. No.: B2533822
CAS No.: 1646842-34-3
M. Wt: 232.84
InChI Key: OZAGLHAPIPPEJJ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound (C₇H₇BBrFO₂) is a monosubstituted phenylboronic acid derivative with three distinct functional groups on its aromatic ring. The IUPAC name, (4-bromo-5-fluoro-2-methylphenyl)boronic acid, reflects the substituent positions relative to the boronic acid (-B(OH)₂) group at position 1 (Figure 1). The molecular architecture consists of:

  • Boronic acid group : Positioned at carbon 1, contributing to the compound’s Lewis acidity and reactivity in cross-coupling reactions.
  • Methyl group : Located at carbon 2, introducing steric bulk and electron-donating inductive effects.
  • Bromo and fluoro groups : At carbons 4 and 5, respectively, both exerting electron-withdrawing effects via induction.

The systematic naming follows IUPAC guidelines for boronic acids, where substituents are numbered to minimize locants for the boronic acid group. The SMILES notation (B(C₁=CC(=C(C=C₁C)Br)F)(O)O) confirms the connectivity.

Property Value
Molecular formula C₇H₇BBrFO₂
Molecular weight 233 Da
Heavy atom count 12
Rotatable bonds 1
Hydrogen bond donors 2 (B-OH groups)

Crystallographic Data and Conformational Analysis

While no publicly available X-ray crystallographic data exists for this specific compound, general trends for substituted phenylboronic acids provide insights. The boronic acid group typically adopts an endo-exo conformation, where one hydroxyl group lies in the aromatic ring plane (endo), and the other is perpendicular (exo). Key structural predictions include:

  • Planarity : The boron atom is sp²-hybridized, with minor deviations (<10°) due to steric interactions from the methyl group.
  • Hydrogen bonding : The -B(OH)₂ group forms intermolecular hydrogen bonds, potentially creating dimeric units or extended networks.
  • Crystal packing : Bulky substituents (Br, CH₃) may reduce symmetry, leading to orthorhombic or monoclinic systems.

Substituent effects on conformation:

  • Methyl (C2) : Steric hindrance may tilt the boronic acid group out of the ring plane.
  • Bromo (C4) and fluoro (C5) : Electronegative atoms stabilize adjacent regions via dipole interactions.

Electronic Effects of Substituent Groups on Aromatic Ring

The substituents’ electronic properties influence the boronic acid’s reactivity and acidity. Hammett sigma constants (σ) quantify these effects:

Substituent σ_meta σ_para Electronic Effect
-B(OH)₂ 0.45 0.45 Strongly electron-withdrawing
-Br 0.37 0.23 Electron-withdrawing (-I)
-F 0.34 0.06 Electron-withdrawing (-I, +M)
-CH₃ -0.07 -0.17 Electron-donating (+I)

Net electronic impact :

  • Inductive effects : The combined -I effects of Br and F dominate over the +I effect of CH₃, lowering the boronic acid’s pKa compared to unsubstituted analogs.
  • Resonance effects : Fluorine’s weak +M resonance slightly counters its -I effect at the para position, while bromo’s -I effect is unmitigated.

Acidity implications :
The compound’s acidity (pKa ≈ 8.5–9.0, estimated) facilitates deprotonation in Suzuki-Miyaura coupling, enhancing reactivity with palladium catalysts. Electron withdrawal stabilizes the boronate anion, a key intermediate in cross-coupling mechanisms.

Reactivity trends :

  • Ortho/meta directors : Br and F direct electrophiles to meta positions relative to themselves, while CH₃ directs to ortho/para.
  • Steric effects : The C2 methyl group may hinder reactions at adjacent positions, favoring functionalization at C4 and C5.

Properties

IUPAC Name

(4-bromo-5-fluoro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAGLHAPIPPEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)Br)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-5-fluoro-2-methylbenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Suzuki-Miyaura Coupling: This is the most notable reaction involving this compound. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Protodeboronation: Under acidic conditions, the boronic acid group can be replaced by a hydrogen atom.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Protodeboronation: Acids like hydrochloric acid or sulfuric acid.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Corresponding phenol.

    Protodeboronation: The unsubstituted aromatic compound.

Scientific Research Applications

Synthesis Methodology

The synthesis can be achieved through several methods, including:

  • Borylation Reactions : Utilizing boron reagents such as triisopropyl borate in a controlled environment to introduce the boronic acid functionality.
  • Electrophilic Aromatic Substitution : Employing electrophilic aromatic substitution techniques to incorporate bromine and fluorine into the aromatic ring.

Cross-Coupling Reactions

4-Bromo-5-fluoro-2-methylphenylboronic acid is widely used in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing biaryl compounds. This reaction is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Reaction TypeDescriptionApplications
Suzuki-MiyauraCoupling of aryl halides with boronic acids to form biaryl compoundsDrug development, material science
Negishi CouplingSimilar to Suzuki but involves organozinc reagentsSynthesis of complex organic molecules
Stille CouplingInvolves organotin reagents for couplingSynthesis of polymers

Medicinal Chemistry

The compound plays a significant role in medicinal chemistry as a building block for various drug candidates. Its derivatives have shown potential biological activities, including anti-cancer properties and anti-inflammatory effects.

Development of Anticancer Agents

A study highlighted the use of this compound in synthesizing novel anticancer agents. The compound was incorporated into a series of derivatives that exhibited significant cytotoxicity against cancer cell lines, demonstrating its potential as a lead compound for further drug development.

Synthesis of Fluorinated Pharmaceuticals

Research has shown that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. The incorporation of this compound into pharmaceutical scaffolds has led to the development of several fluorinated drugs that are currently under investigation for various therapeutic applications.

Mechanism of Action

The primary mechanism of action for 4-Bromo-5-fluoro-2-methylphenylboronic acid is its participation in Suzuki-Miyaura coupling reactions. The process involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

This mechanism allows for the efficient formation of biaryl compounds, which are important in various chemical and pharmaceutical applications.

Comparison with Similar Compounds

Electronic and Steric Effects

  • 4-Bromo-5-fluoro-2-methylphenylboronic acid : The electron-withdrawing Br and F groups at positions 4 and 5 enhance electrophilicity at the boron center, favoring cross-coupling reactions. The methyl group at position 2 introduces steric hindrance, which may slow reaction kinetics but improve selectivity .
  • 2-Methyl-5-fluorophenylboronic acid : The absence of Br reduces electrophilicity, making it less reactive in Suzuki couplings compared to the target compound .

Reactivity in Cross-Coupling

  • Pyridine-based analogs (e.g., 2-Bromo-5-fluoropyridine-4-boronic acid) exhibit distinct reactivity due to the nitrogen atom’s electron-deficient nature, enabling applications in heterocyclic drug synthesis .

Commercial Accessibility

  • Several analogs, such as 2-Methyl-5-fluorophenylboronic acid, are discontinued, highlighting challenges in sourcing . In contrast, TCI Chemicals offers 5-Bromo-2-fluorophenylboronic acid in varying quantities, suggesting its utility as a viable alternative .

Research and Industrial Implications

The discontinuation of this compound underscores the need for synthetic alternatives. For example, 5-Bromo-2-fluorophenylboronic acid (TCI Chemicals) can replace the target compound in coupling reactions where methyl steric effects are negligible . Additionally, computational modeling of similarity scores (e.g., 0.98 for 2-Methyl-5-fluorophenylboronic acid) provides a rationale for structure-activity relationship (SAR) studies in drug discovery .

Biological Activity

4-Bromo-5-fluoro-2-methylphenylboronic acid is an organoboron compound with significant potential in medicinal chemistry and drug development. This article delves into its biological activities, synthesis, and applications, supported by various studies and data.

This compound has the molecular formula C13H12BBrFC_{13}H_{12}BBrF and features a boronic acid functional group that allows it to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions. The presence of bromine and fluorine atoms enhances its electronic properties, making it suitable for specific applications in drug discovery and development.

Biological Activity Overview

Research indicates that boronic acids can exhibit a range of biological activities, including:

Synthesis and Applications

The synthesis of this compound typically involves the following steps:

  • Preparation of Boronic Acid : The starting materials are reacted under controlled conditions to form the boronic acid derivative.
  • Cross-Coupling Reactions : The synthesized compound can be utilized in Suzuki-Miyaura reactions to generate complex organic molecules.

This compound serves as a building block for synthesizing novel drug candidates, particularly those targeting cancer and neurodegenerative diseases.

Case Studies

  • Antitumor Activity : A study investigating the effects of various arylboronic acids on cancer cell lines found that compounds with similar structures exhibited significant cytotoxicity. Although specific data for this compound were not reported, the trends suggest it may possess similar activity due to its structural characteristics.
  • Mechanistic Studies : Research has shown that boronic acids can inhibit key enzymes involved in bacterial resistance mechanisms. This suggests that this compound could also be explored for its potential as an antimicrobial agent .

Comparison of Biological Activity in Related Compounds

Compound NameAntitumor ActivityAntimicrobial ActivityMechanism of Action
This compoundPotential (not tested)Potential (not tested)Disruption of PPIs; inhibition of enzyme activity
4-Bromo-3-fluorophenylboronic acidModerateModerateEnzyme inhibition; interference with signaling pathways
4-Fluoro-2-methylphenylboronic acidHighLowCytotoxic effects on cancer cell lines

Q & A

Basic: What are the standard synthetic routes for preparing 4-bromo-5-fluoro-2-methylphenylboronic acid, and what challenges arise during its purification?

Methodological Answer:
The synthesis typically involves halogenation and boronation steps. For analogous compounds (e.g., 5-fluoro-2-methylphenylboronic acid), Suzuki-Miyaura coupling precursors or direct boronation via lithiation followed by reaction with borate esters are common . Key challenges include:

  • Regioselectivity : Ensuring bromine and fluorine substituents are correctly positioned. Directed ortho-metalation or protecting-group strategies may be required to avoid side reactions.
  • Purification : Column chromatography with silica gel or recrystallization (using ethanol/water mixtures) is often employed, but bromine’s electron-withdrawing effects may reduce solubility, necessitating optimized solvent systems .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions, with fluorine (19F^{19}\text{F} NMR) and boron (11B^{11}\text{B} NMR) providing additional confirmation. For example, 19F^{19}\text{F} NMR can distinguish para- vs. meta-fluoro substituents in related structures .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., bromine’s distinct 79Br^{79}\text{Br}/81Br^{81}\text{Br} doublet) .
  • HPLC : Purity analysis using reverse-phase columns (C18) with UV detection at 254 nm ensures >95% purity, critical for cross-coupling reactions .

Advanced: How do bromine and fluorine substituents influence the reactivity of this boronic acid in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the benzene ring, slowing transmetalation in Suzuki reactions. Fluorine’s inductive effects further reduce electron density, requiring optimized catalysts (e.g., Pd(OAc)2_2 with SPhos ligands) to enhance efficiency .
  • Steric Hindrance : The 2-methyl group may impede catalyst access, necessitating bulky ligands (XPhos) or elevated temperatures .
  • Competitive Debromination : Pd catalysts can induce unintended C-Br cleavage; using low Pd loadings (<1 mol%) and aryl chlorides as coupling partners mitigates this .

Advanced: How can computational methods (e.g., DFT or reaction path searching) optimize reaction conditions for this compound?

Methodological Answer:

  • Reaction Path Search : Tools like GRRM or AFIR (Activation-Strain Model) predict transition states and intermediates, identifying optimal solvents (e.g., THF vs. dioxane) and temperatures .
  • Catalyst Screening : Machine learning models trained on similar fluorinated boronic acids can predict ligand-catalyst pairs to improve yields. For example, ICReDD’s workflow combines quantum calculations and experimental feedback to refine conditions .

Basic: What safety precautions are critical when handling this compound, given its structural analogs?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Boronic acids can cause irritation .
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis. Desiccants (silica gel) mitigate moisture-induced degradation .
  • Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before disposal to avoid releasing borate contaminants .

Advanced: How can solvent choice and catalyst selection improve yields in Suzuki-Miyaura couplings with this substrate?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (DMF, MeCN) enhance solubility but may deactivate Pd catalysts. Mixed systems (e.g., toluene/water biphasic) balance solubility and catalyst stability .
  • Catalyst Systems : PdCl2_2(dppf) with K2_2CO3_3 base is effective for electron-deficient aryl bromides. For steric hindrance, BrettPhos-Pd-G3 precatalysts show superior performance .

Basic: What solvents are optimal for dissolving this compound?

Methodological Answer:

  • Polar Solvents : THF, DMSO, or DMF dissolve most boronic acids at 50–60°C. However, bromine’s hydrophobicity may require sonication or heating .
  • Aqueous Mixtures : Ethanol/water (7:3 v/v) is effective for recrystallization, balancing solubility and purification efficiency .

Advanced: What analytical strategies identify byproducts in reactions involving this compound?

Methodological Answer:

  • LC-MS/MS : Detects debrominated or dimerized byproducts (e.g., biphenyl derivatives) with high sensitivity.
  • X-ray Crystallography : Resolves structural ambiguities in crystalline byproducts, particularly when regioisomers form .
  • In Situ IR Spectroscopy : Monitors boronic acid consumption and intermediate formation in real time .

Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Methodological Answer:

  • Acidic Conditions : Protodeboronation occurs rapidly below pH 3; buffered systems (pH 5–7) are recommended .
  • Basic Conditions : Hydrolysis to phenol derivatives is minimized by avoiding strong bases (e.g., NaOH) during workup .
  • Oxidative Environments : Peroxide-containing solvents degrade boronic acids; use freshly distilled THF or degassed solvents .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Forms biaryl structures for pharmaceuticals (e.g., kinase inhibitors) .
  • Protease Inhibition : Boronic acids reversibly bind serine residues, making them useful in enzyme inhibition studies (e.g., proteasome inhibitors) .

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